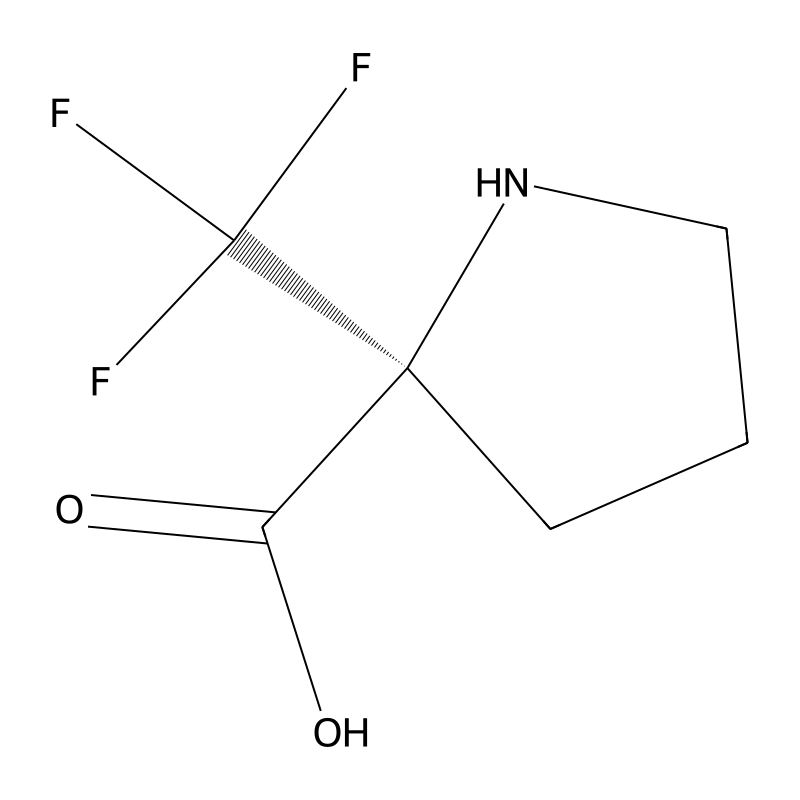

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, characterized by a trifluoromethyl group attached to the second carbon of the pyrrolidine ring and a carboxylic acid functional group. This compound is notable for its unique structural features, which contribute to its biological activity and potential applications in medicinal chemistry.

Asymmetric Catalysis

Chiral molecules like (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid have the potential to be used as catalysts in asymmetric synthesis reactions. These reactions create new molecules with a specific handedness, which is crucial in many areas of science, including drug discovery. The asymmetric center (marked with an asterisk) in the molecule's structure could potentially allow it to selectively bind to one enantiomer (mirror image) of a starting material in a reaction, leading to the preferential formation of a desired product.

Medicinal Chemistry

Due to their structural similarity to natural amino acids, chiral pyrrolidine carboxylic acids have been explored for their potential use as building blocks in drug design. The functional groups present in (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, including the carboxylic acid group and the trifluoromethyl group, could potentially contribute to various biological activities. Further research would be needed to determine if this specific molecule possesses any medicinal properties.

The chemical behavior of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be understood through various types of reactions:

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound act as an acid in aqueous solutions.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are important in organic synthesis.

- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of pyrrolidine derivatives.

These reactions are facilitated by specific enzymes in biological systems, highlighting the compound's potential role in metabolic pathways

(2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Studies have shown that compounds with similar structures can exhibit:

The synthesis of (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be achieved through several methods:

- Fluorination Reactions: The introduction of the trifluoromethyl group can be accomplished using electrophilic fluorination techniques.

- Pyrrolidine Formation: Starting from simple amino acids or other nitrogen-containing compounds, the pyrrolidine ring can be formed through cyclization reactions.

- Carboxylation: The addition of a carboxylic acid group can be achieved via carbon dioxide insertion or through the use of carboxylating agents.

These methods allow for the efficient production of the compound with high purity .

This compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutics targeting various diseases.

- Chemical Biology: Used as a tool in studying enzyme mechanisms and metabolic pathways.

- Agricultural Chemistry: Potential application as a plant growth regulator or pesticide due to its biological effects on microorganisms .

Interaction studies involving (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid focus on its binding affinity to various biological targets. Techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its efficacy against specific pathogens or cellular models.

These studies are crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .

Several compounds share structural similarities with (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-Pyrrolidine-2-carboxylic Acid | Pyrrolidine ring with carboxylic acid | Basic amino acid properties |

| 4-Trifluoromethylphenylalanine | Trifluoromethyl group on phenylalanine | Enhanced lipophilicity and enzyme inhibition |

| (R)-3-Trifluoromethylalanine | Trifluoromethyl group on alanine | Potential neuroprotective effects |

The unique trifluoromethyl group in (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid distinguishes it from these compounds by enhancing its lipophilicity and potentially improving its pharmacokinetic properties. This feature may also contribute to its unique interactions with biological targets, making it a valuable candidate for further research and development .